5-(Furan-2-yl)-5-methyloxolan-2-one
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Overview
Description
5-(Furan-2-yl)-5-methyldihydrofuran-2(3H)-one is an organic compound that belongs to the class of furan derivatives This compound is characterized by the presence of a furan ring fused to a dihydrofuranone structure, with a methyl group attached to the furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Furan-2-yl)-5-methyldihydrofuran-2(3H)-one can be achieved through several synthetic routes. One common method involves the cyclization of 2,5-dimethylfuran with appropriate reagents under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of 5-(Furan-2-yl)-5-methyldihydrofuran-2(3H)-one often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
5-(Furan-2-yl)-5-methyldihydrofuran-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound into different reduced forms, often involving hydrogenation.
Substitution: The furan ring can undergo substitution reactions with various electrophiles or nucleophiles, leading to a range of substituted derivatives.
Common Reagents and Conditions
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is a common method for reducing the compound.
Substitution: Electrophilic substitution reactions often use reagents like halogens or sulfonyl chlorides under controlled conditions.
Major Products Formed
Oxidation: Products may include furanones and other oxidized derivatives.
Reduction: Reduced forms of the compound, such as dihydrofuran derivatives.
Substitution: Substituted furans with various functional groups attached to the furan ring.
Scientific Research Applications
5-(Furan-2-yl)-5-methyldihydrofuran-2(3H)-one has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Explored for its potential use in drug development due to its unique chemical structure and reactivity.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 5-(Furan-2-yl)-5-methyldihydrofuran-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, depending on the conditions. Its reactivity is influenced by the presence of the furan ring and the dihydrofuranone structure, which can participate in different chemical transformations .
Comparison with Similar Compounds
Similar Compounds
Furan-2(3H)-one: A simpler furan derivative with similar reactivity but lacking the methyl group.
2,5-Dimethylfuran: Another furan derivative with different substitution patterns and reactivity.
Furan-2,5-dicarboxylic acid: A furan derivative used in the production of bioplastics.
Uniqueness
5-(Furan-2-yl)-5-methyldihydrofuran-2(3H)-one is unique due to its fused ring structure and the presence of a methyl group, which influences its chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential use in different fields make it a compound of significant interest.
Properties
CAS No. |
185700-56-5 |
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Molecular Formula |
C9H10O3 |
Molecular Weight |
166.17 g/mol |
IUPAC Name |
5-(furan-2-yl)-5-methyloxolan-2-one |
InChI |
InChI=1S/C9H10O3/c1-9(5-4-8(10)12-9)7-3-2-6-11-7/h2-3,6H,4-5H2,1H3 |
InChI Key |
LKMGCPRMPZCXOA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(=O)O1)C2=CC=CO2 |
Origin of Product |
United States |
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